G43-C3-TEG

Glucosyltransferase Inhibition Enzyme Kinetics IC50

G43-C3-TEG (CAS 2702262-15-3) is a TEG-functionalized benzothiophene-2-carboxamide uniquely designed for anti-biofilm dental material research. Retains GTF-C inhibition (IC50=23.5 µM) while providing a tetraethyleneglycol handle for covalent surface conjugation. Critical SAR probe for EPS modulation without bacterial killing. Mandatory for translational studies requiring material immobilization; unmodified G43 analogs lack this dual functionality. For research use only.

Molecular Formula C24H27N3O9S
Molecular Weight 533.6 g/mol
Cat. No. B12388539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG43-C3-TEG
Molecular FormulaC24H27N3O9S
Molecular Weight533.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=C(C=C(C=C3)OCCOCCOCCOCCO)C(=O)N
InChIInChI=1S/C24H27N3O9S/c25-23(29)19-15-18(36-12-11-35-10-9-34-8-7-33-6-5-28)2-3-20(19)26-24(30)22-14-16-13-17(27(31)32)1-4-21(16)37-22/h1-4,13-15,28H,5-12H2,(H2,25,29)(H,26,30)
InChIKeyHJFDUGQPVKRLDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide and How Does It Relate to GTF and Biofilm Research?


N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide, also designated as G43-C3-TEG (CAS: 2702262-15-3), is a synthetic benzothiophene-2-carboxamide derivative functionalized with a tetraethyleneglycol (TEG) moiety [1]. It is a glycosyltransferase (GTF) inhibitor that targets extracellular polysaccharide (EPS) synthesis in cariogenic bacteria such as Streptococcus mutans . This compound serves as a derivatized analogue of the lead compound G43, specifically modified to introduce a chemical handle for potential surface conjugation applications [1].

Why N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide Cannot Be Interchanged with Standard GTF Inhibitors


Generic substitution with unmodified GTF inhibitors (e.g., parent compound G43) or alternative biofilm agents is not permissible due to the specific functional role of the tetraethyleneglycol (TEG) appendage. While the core benzothiophene-2-carboxamide pharmacophore is conserved for enzyme inhibition, the TEG linker fundamentally alters the molecule's physicochemical properties and its downstream utility [1]. This modification was explicitly introduced to enable future covalent attachment to material surfaces, such as dental composites or coatings, without completely abrogating the anti-biofilm effect [1]. Standard analogs lacking this functional handle (e.g., G43 or methoxy-substituted derivatives) cannot fulfill the dual role of being both an active biofilm modulator and a material-functionalization synthon, making this specific compound a unique procurement requirement for translational materials science studies .

Quantitative Differentiation of N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide: Head-to-Head Comparison with Parent G43 and Class Analogs


GTF-C Enzyme Inhibition Potency: G43-C3-TEG vs. Parent G43

The target compound G43-C3-TEG maintains enzyme inhibition potency comparable to the parent compound G43 against recombinant GTF-C. At a substrate concentration of 20 mM sucrose, the half-maximal inhibitory concentration (IC50) for G43-C3-TEG was calculated to be 23.5 µM, which is similar to the IC50 of 25 µM reported for the parent G43 [1]. This demonstrates that the tetraethyleneglycol substitution at the C3 position does not significantly impair binding to the GTF-C active site, preserving the core inhibitory mechanism while adding a functional TEG handle.

Glucosyltransferase Inhibition Enzyme Kinetics IC50

Biofilm Biomass Reduction: G43-C3-TEG vs. Parent G43

In a static S. mutans biofilm model, both G43-C3-TEG and the parent G43 significantly reduced biofilm biomass compared to the DMSO vehicle control (p < 0.0001) [1]. While the parent G43 produced the greatest biomass reduction among the tested compounds, the TEG-substituted derivative G43-C3-TEG still achieved a statistically significant reduction in overall biofilm accumulation [1]. This indicates that the compound retains anti-biofilm efficacy despite the steric influence of the PEG chain.

Biofilm Inhibition Crystal Violet Assay S. mutans

EPS Reduction and GTF Activity: Quantitative Head-to-Head with Parent G43

Quantitative densitometry analysis of zymography gels revealed that G43-C3-TEG reduces GTF enzyme activity in wild-type S. mutans biofilms by 10% relative to the DMSO control, whereas the parent G43 achieved a 21% reduction [1]. This directly quantifies the impact of the TEG substitution on extracellular polysaccharide (EPS) synthesis regulation. Furthermore, confocal laser scanning microscopy confirmed that both compounds reduce biofilm thickness and surface coverage, with G43-C3-TEG showing a statistically significant effect (p = 0.0165) [1].

Extracellular Polysaccharide Densitometry Biofilm Matrix

Non-Bactericidal Mechanism: Selective Virulence Attenuation vs. Growth Inhibition

G43-C3-TEG operates exclusively through inhibition of extracellular polysaccharide (EPS) synthesis without affecting bacterial viability. In viability assays, the compound did not reduce the number of viable S. mutans colony-forming units, confirming a non-bactericidal mechanism of action [1]. This profile is consistent with the parent G43, which demonstrated a biofilm IC50 of 16.7 µM but showed no growth inhibition up to 200 µM against S. mutans and oral commensal species [2]. This antivirulence approach reduces selective pressure for resistance development compared to conventional bactericidal antibiotics.

Selectivity Antivirulence Minimum Inhibitory Concentration

Structural Differentiation: TEG Functional Handle Enables Surface Conjugation

G43-C3-TEG contains a tetraethyleneglycol (TEG) moiety attached at the C3 position of the phenyl ring, a structural feature intentionally introduced to serve as a site for future methacrylate functionalization and covalent attachment to material surfaces [1]. In contrast, the parent G43 lacks any functionalizable linker domain, and methoxy-substituted analogs tested in the same study (e.g., G43-A2-OMe, G43-B1-OMe) either failed to reduce EPS formation or showed inconsistent activity [1]. The TEG substitution was specifically identified as the modification that preserved biological activity while providing a chemical handle, distinguishing G43-C3-TEG from all other G43 derivatives evaluated [1].

Functionalization Tetraethyleneglycol Surface Chemistry

Validated Application Scenarios for N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide Based on Quantitative Evidence


Development of Anti-Biofilm Dental Materials via Covalent Surface Functionalization

This compound is ideally suited for research aimed at creating anti-biofilm dental composites, adhesives, or coatings. The tetraethyleneglycol (TEG) moiety serves as a functional handle for subsequent methacrylate conjugation, enabling covalent immobilization onto polymer surfaces [1]. The retained GTF-C inhibitory activity (IC50 = 23.5 µM) and 10% EPS reduction capability ensure that the immobilized compound maintains anti-biofilm efficacy, reducing secondary caries risk around restorations without leaching cytotoxic antibiotics into the oral environment [1].

Structure-Activity Relationship (SAR) Studies of Glycosyltransferase Inhibitors

G43-C3-TEG serves as a critical SAR probe for elucidating the structural tolerance of the benzothiophene-2-carboxamide scaffold to hydrophilic substitutions. The compound demonstrates that a bulky TEG group at the C3 position preserves enzyme binding (ΔIC50 = +1.5 µM relative to parent G43) while altering downstream biofilm suppression efficacy (10% vs. 21% GTF activity reduction) [1]. This data point is essential for medicinal chemistry campaigns optimizing GTF inhibitors for specific applications, particularly when linker attachment is required [1].

In Vitro Biofilm Model Studies Requiring Non-Bactericidal Virulence Attenuation

For research on S. mutans biofilm formation where preservation of bacterial viability is required (e.g., studies on EPS matrix composition, commensal competition assays, or resistance evolution), this compound provides a non-bactericidal mechanism of action [1]. It reduces biofilm accumulation and EPS production without affecting CFU counts, enabling investigation of biofilm-specific phenotypes without the confounding variable of bacterial killing [1]. This makes it a preferred alternative to broad-spectrum antimicrobials in oral microbiology research [2].

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